molecular formula C15H19Cl2N3OS B14408285 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87431-58-1

5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14408285
CAS No.: 87431-58-1
M. Wt: 360.3 g/mol
InChI Key: AEJOCSOTJQZBCT-UHFFFAOYSA-N
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Description

5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 3,4-Dichlorophenoxyhexyl Bromide: Reacting 3,4-dichlorophenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of Thiadiazole Intermediate: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Final Coupling Reaction: The thiadiazole intermediate is then coupled with 3,4-dichlorophenoxyhexyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    Dichlorprop: Another chlorophenoxy herbicide used to control broadleaf weeds.

    Hexylresorcinol: A compound with antiseptic and anesthetic properties, structurally related due to the presence of a hexyl chain and phenolic group.

Uniqueness

5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87431-58-1

Molecular Formula

C15H19Cl2N3OS

Molecular Weight

360.3 g/mol

IUPAC Name

5-[6-(3,4-dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H19Cl2N3OS/c1-18-15-20-19-14(22-15)6-4-2-3-5-9-21-11-7-8-12(16)13(17)10-11/h7-8,10H,2-6,9H2,1H3,(H,18,20)

InChI Key

AEJOCSOTJQZBCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCCCCOC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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